molecular formula C10H18BClN2O2 B2924701 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole hydrochloride CAS No. 2345598-03-8

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole hydrochloride

Cat. No.: B2924701
CAS No.: 2345598-03-8
M. Wt: 244.53
InChI Key: MFMLOSUBFOJPTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole hydrochloride (CAS: 1897432-67-5) is a boronic ester-functionalized pyrazole derivative. Its molecular formula is C₁₄H₁₉BN₂O₂·HCl, with a molecular weight of 258.13 g/mol (hydrochloride-adjusted) . The compound features a pyrazole ring substituted with a methyl group at position 4 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at position 3, stabilized as a hydrochloride salt. This structure enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry for constructing biaryl motifs .

Properties

IUPAC Name

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BN2O2.ClH/c1-7-6-12-13-8(7)11-14-9(2,3)10(4,5)15-11;/h6H,1-5H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMLOSUBFOJPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Introduction of the Boronic Ester Group: The boronic ester group is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid or ester and a halogenated pyrazole precursor.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, forming boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the boronic ester group, depending on the reagents and conditions used.

    Substitution: The boronic ester group can participate in various substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or sodium perborate under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Major Products

    Oxidation: Boronic acids or boronate esters.

    Reduction: Reduced pyrazole derivatives or boronic ester reductions.

    Substitution: Various substituted pyrazole derivatives depending on the coupling partners used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound is used as a building block for the construction of more complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura couplings, facilitating the formation of carbon-carbon bonds.

Biology and Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as enzyme inhibitors or therapeutic agents. The boronic ester group can interact with biological targets, making it a valuable scaffold in drug design.

Industry

In the chemical industry, this compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole hydrochloride exerts its effects depends on its application. In biological systems, the boronic ester group can form reversible covalent bonds with diols and other nucleophiles, influencing enzyme activity or protein function. The pyrazole ring can interact with various molecular targets, modulating their activity through binding interactions.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the pyrazole ring critically influences reactivity and applications. Key analogs include:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Applications Reference
4-Methyl-3-(dioxaborolane)-1H-pyrazole hydrochloride 4-methyl, 3-dioxaborolane C₁₄H₁₉BN₂O₂·HCl 258.13 Cross-coupling intermediates, drug discovery
3-Methyl-4-(dioxaborolane)-1H-pyrazole 3-methyl, 4-dioxaborolane C₁₀H₁₆BN₂O₂ 208.07 Pesticide intermediates
1-Methyl-4-(dioxaborolane)-1H-pyrazole 1-methyl, 4-dioxaborolane C₁₀H₁₇BN₂O₂ 208.07 Pharmaceutical synthesis
4-(Dioxaborolane)-1-(3-(trifluoromethyl)phenylethyl)-1H-pyrazole 4-dioxaborolane, 1-(trifluoromethylphenylethyl) C₁₈H₂₂BF₃N₂O₂ 366.19 High-throughput medicinal chemistry

Key Observations :

  • Positional Isomerism : Swapping substituent positions (e.g., methyl and dioxaborolane groups) alters electronic density on the boron atom. For instance, the target compound’s 3-boronate group may exhibit higher electrophilicity compared to 4-boronate analogs, enhancing reactivity in cross-couplings .
  • Hydrochloride Salt: The hydrochloride form improves solubility in polar solvents (e.g., water or methanol), facilitating purification and reaction handling compared to neutral analogs .

Yield Comparison :

  • The target compound’s synthesis achieves moderate yields (15–65%) under microwave conditions , whereas non-salt analogs (e.g., 1-methyl derivatives) report higher yields (up to 84%) due to simplified purification .

Physicochemical Properties

Property Target Compound 3-Methyl-4-dioxaborolane Analog 1-Methyl-4-dioxaborolane Analog
Solubility High (polar solvents) Moderate (DCM, THF) Low (hexane, EtOAc)
Stability Enhanced (HCl salt) Air-sensitive Air-sensitive
Purity ≥95% 97–98% 95%

Notable Trends:

  • The hydrochloride salt’s stability reduces hygroscopicity, a common issue with neutral boronic esters .
  • Fluorinated analogs (e.g., trifluoromethyl derivatives) exhibit increased lipophilicity, favoring blood-brain barrier penetration in drug candidates .

Biological Activity

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research on the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C12_{12}H18_{18}BNO2_2
  • Molecular Weight : 219.09 g/mol
  • CAS Number : 1171891-31-8

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have shown promising results in inhibiting the proliferation of cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer types by activating caspase pathways and modulating cell cycle regulators .

CompoundCell LineIC50_{50} (µM)Mechanism of Action
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleA549 (Lung)10.5Caspase activation
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleMCF7 (Breast)8.7Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit the growth of several pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes and interference with metabolic pathways .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives may possess anti-inflammatory effects. They have been shown to inhibit cyclooxygenase (COX) enzymes effectively. In a comparative study against standard anti-inflammatory drugs like diclofenac sodium, certain pyrazole derivatives exhibited superior inhibition rates .

Study on Anticancer Efficacy

A study published in 2023 assessed the anticancer efficacy of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in various cancer models. The findings revealed that this compound significantly reduced tumor size in xenograft models and increased survival rates compared to control groups .

Evaluation of Antimicrobial Activity

In a comprehensive evaluation of antimicrobial activity against Staphylococcus aureus and Escherichia coli strains, the compound demonstrated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics. This suggests potential as a new therapeutic agent against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole hydrochloride?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety. A typical approach involves reacting 3-bromo-4-methylpyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous THF at 80°C for 12–24 hours . Post-synthesis, hydrochloride salt formation is achieved by treating the free base with HCl in ethanol. Purity is confirmed via HPLC (>98%) and NMR (¹H/¹³C) analysis .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology :

  • X-ray crystallography : Resolve the crystal structure to confirm the boronate ester geometry and pyrazole ring substitution pattern .
  • NMR spectroscopy : Use ¹H and ¹³C NMR to verify the absence of unreacted starting materials (e.g., residual bromopyrazole at δ 7.5–8.0 ppm) and confirm the integration ratio of methyl groups in the dioxaborolane ring (δ 1.0–1.3 ppm) .
  • Mass spectrometry : High-resolution ESI-MS should match the theoretical molecular weight (C₁₀H₁₇BClN₂O₂: calc. 270.09, obs. 270.08) .

Q. What are the critical stability considerations for this compound under laboratory conditions?

  • Methodology :

  • Moisture sensitivity : Store under inert gas (argon) at –20°C due to the hydrolytic instability of the boronate ester. Conduct accelerated degradation studies in D₂O to monitor hydrolysis via ¹¹B NMR (appearance of boric acid peaks at δ 18–20 ppm) .
  • Thermal stability : Perform TGA/DSC to identify decomposition temperatures (>150°C) and optimize reaction conditions accordingly .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency during Suzuki-Miyaura cross-coupling reactions involving this boronate ester?

  • Methodology :

  • Parameter screening : Vary ligands (e.g., SPhos vs. XPhos), solvent polarity (THF vs. dioxane), and base strength (K₂CO₃ vs. CsF) to identify optimal conditions .
  • Kinetic studies : Use in situ IR or ¹⁹F NMR (if fluorinated substrates are used) to monitor reaction progress and identify rate-limiting steps .
  • Controlled replication : Repeat experiments with rigorously dried solvents and substrates to isolate moisture-induced side reactions .

Q. What strategies are effective in improving the regioselectivity of pyrazole functionalization post-borylation?

  • Methodology :

  • Directing group incorporation : Introduce temporary protecting groups (e.g., SEM or Boc) at the pyrazole N-H position to direct electrophilic substitution .
  • Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict electrophilic aromatic substitution (EAS) sites based on Fukui indices .

Q. How can researchers validate the biological activity of derivatives synthesized from this compound?

  • Methodology :

  • In vitro assays : Screen for kinase inhibition (e.g., JAK2 or EGFR) using fluorescence polarization assays. Compare IC₅₀ values against control inhibitors (e.g., erlotinib) .
  • Metabolic stability : Conduct microsomal stability tests (human liver microsomes, NADPH regeneration system) to assess CYP450-mediated degradation .

Data Interpretation & Contradiction Analysis

Q. How to address discrepancies in NMR data between synthetic batches?

  • Methodology :

  • Impurity profiling : Use LC-MS to detect trace byproducts (e.g., deborylated pyrazole or pinacol adducts) .
  • Deuterated solvent effects : Compare NMR spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-dependent shifts caused by H-bonding .

Q. What analytical methods differentiate between polymorphic forms of the hydrochloride salt?

  • Methodology :

  • PXRD : Compare diffraction patterns (e.g., 2θ = 12.5°, 18.7°) to reference standards .
  • DSC : Identify polymorph-specific melting endotherms (e.g., Form I: mp 210°C; Form II: mp 195°C) .

Experimental Design Tables

Parameter Optimal Condition Validation Method Reference
Suzuki coupling catalystPdCl₂(dppf) (2 mol%)HPLC (yield >85%)
Boronation temperature80°C¹¹B NMR (δ 28–30 ppm)
Salt formation solventEthanol (0.5 M HCl)TGA (mass loss <1% at 100°C)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.